molecular formula C8H12Br2 B11955836 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane CAS No. 101183-79-3

7,7-Dibromo-2-methylbicyclo[4.1.0]heptane

Cat. No.: B11955836
CAS No.: 101183-79-3
M. Wt: 267.99 g/mol
InChI Key: DDLGYTAQJREHKY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of gem-Dihalocyclopropane Chemistry in Organic Synthesis

The chemistry of gem-dihalocyclopropanes has a rich history, with early investigations laying the groundwork for their extensive use in modern organic synthesis. Initially, the synthesis of these compounds was often challenging. However, the development of efficient methods for the generation of dihalocarbenes, such as the reaction of a haloform with a strong base, revolutionized their accessibility. acs.org A significant advancement in this field was the introduction of phase-transfer catalysis (PTC) for the generation of dihalocarbenes. acs.org This method, which facilitates the transfer of reactants between immiscible phases, allows for milder reaction conditions and has become a method of choice for the synthesis of gem-dihalocyclopropane derivatives. thieme-connect.com

The versatility of gem-dihalocyclopropanes stems from the inherent strain of the three-membered ring and the presence of the two halogen atoms. These features make them susceptible to a variety of transformations, including ring-opening reactions, reductions, and rearrangements, providing access to a diverse range of molecular scaffolds. thieme-connect.com

Structural Features and Significance of the Bicyclo[4.1.0]heptane Framework

The bicyclo[4.1.0]heptane framework, also known as norcarane (B1199111), consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring. acs.org This fusion imparts a rigid, three-dimensional structure that is of significant interest in medicinal chemistry and materials science. rsc.org The defined spatial arrangement of substituents on this scaffold can be crucial for biological activity. ontosight.aiacs.org

The cis-fusion of the cyclopropane and cyclohexane rings is generally more stable than the trans-isomer due to reduced ring strain. researchgate.net The bicyclo[4.1.0]heptane skeleton is found in a number of bioactive natural products and has been incorporated into pharmaceutical agents. rsc.org Its derivatives have been investigated for a range of biological activities, including as melanin-concentrating hormone receptor R1 antagonists and as potential anti-HSV agents. acs.orgresearchgate.net Furthermore, the unique electronic properties and inherent strain of the cyclopropane ring within the bicyclo[4.1.0]heptane system can be exploited to drive specific chemical transformations. rsc.org

Current Research Landscape Pertaining to 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane and Congeners

While specific research focused exclusively on this compound is limited, the broader class of 7,7-dibromobicyclo[4.1.0]heptane derivatives is a subject of ongoing investigation. The primary interest in these compounds lies in their utility as synthetic intermediates.

Synthesis: The synthesis of this compound, also known as 7,7-dibromo-2-methyl-norcarane, would typically be achieved through the addition of dibromocarbene to 1-methylcyclohexene. The dibromocarbene can be generated in situ from bromoform (B151600) and a strong base.

Reactions: Research on related 7,7-dibromobicyclo[4.1.0]heptanes has explored a variety of transformations. A key reaction is the electrocyclic ring-opening of the gem-dibromocyclopropane. This process, often promoted by thermal or chemical means, can lead to the formation of seven-membered ring systems, providing a valuable method for ring expansion. thieme-connect.com

The reaction of 7,7-dibromobicyclo[4.1.0]heptane with nucleophiles has been shown to proceed through a radical chain mechanism. acs.org Furthermore, the reaction of gem-dibromocyclopropanes with organolithium reagents is a common method for the generation of allenes or for the synthesis of monobromocyclopropane derivatives, depending on the reaction conditions and the substrate.

The oxidation of gem-dibromocyclopropanes has also been studied, revealing that these compounds can exhibit unusual selectivity, with oxidation sometimes occurring at C-H bonds remote from the cyclopropane ring. researchgate.net

Properties

CAS No.

101183-79-3

Molecular Formula

C8H12Br2

Molecular Weight

267.99 g/mol

IUPAC Name

7,7-dibromo-2-methylbicyclo[4.1.0]heptane

InChI

InChI=1S/C8H12Br2/c1-5-3-2-4-6-7(5)8(6,9)10/h5-7H,2-4H2,1H3

InChI Key

DDLGYTAQJREHKY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2C1C2(Br)Br

Origin of Product

United States

Reactivity and Mechanistic Investigations of 7,7 Dibromo 2 Methylbicyclo 4.1.0 Heptane

Base-Promoted Ring-Opening Reactions of gem-Dibromocyclopropanesnih.govorganic-chemistry.org

In the presence of a nucleophilic base, ring-fused gem-dibromocyclopropanes undergo a characteristic ring-opening reaction that results in the formation of exocyclic bromoalkenes. nih.govacs.org This transformation contrasts sharply with the ring-expansion reactions typically promoted by silver(I) ions. acs.org The reaction generally involves treating the cyclopropane (B1198618) with a base, such as a sodium alkoxide, in an alcohol solvent, sometimes with a co-solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME). acs.orguq.edu.au

Elucidation of Elimination Pathways to Bromocyclopropenesnih.govorganic-chemistry.org

Mechanistic studies, supported by density functional theory (DFT) computations, indicate that the reaction sequence commences with an alkoxide-induced elimination of hydrogen bromide (HBr) from the dibromocyclopropane. nih.govuq.edu.au The base abstracts a proton, leading to the formation of a transient and highly strained bromocyclopropene intermediate. uq.edu.au This initial dehydrobromination is a critical step that sets the stage for the subsequent ring-opening.

Nucleophilic Addition and Zwitterionic Intermediate Formationnih.govorganic-chemistry.org

Following its formation, the bromocyclopropene intermediate undergoes cleavage of the cyclopropane ring. uq.edu.au This ring-opening process leads to a configurationally stable zwitterionic intermediate, which can be described as having both oxocarbenium cation and vinyl carbanion character. nih.govacs.org This intermediate is distorted from planarity and is promptly trapped by a nucleophile, such as an alcohol molecule from the solvent. acs.org The nucleophilic addition is followed by a protonation step to yield the final bromoalkene product. nih.govuq.edu.au Although the existence of zwitterionic intermediates is postulated, attempts to isolate them have been unsuccessful as they are typically short-lived species. nih.govnih.gov

Stereochemical Outcomes and E/Z Isomerization in Product Formationnih.govorganic-chemistry.org

The base-promoted ring-opening of gem-dibromocyclopropanes often exhibits a high degree of kinetic selectivity, preferentially forming the E-configured bromoalkene product. acs.orguq.edu.au This stereochemical outcome is dictated by the geometry of the zwitterionic intermediate and the trajectory of the subsequent nucleophilic attack. acs.org

Interestingly, the initially formed E-bromoalkene can undergo isomerization to the thermodynamically more stable Z-isomer under acidic conditions. acs.orguq.edu.au This acid-catalyzed process likely proceeds through protonation, followed by rotation around the carbon-carbon single bond in a resonance-stabilized cationic intermediate, and subsequent deprotonation to yield the Z-alkene. uq.edu.au

Influence of Solvent and Nucleophile Identity on Reaction Kinetics and Selectivitynih.govorganic-chemistry.org

The choice of solvent and the nature of the nucleophile play a crucial role in the kinetics and selectivity of the ring-opening reaction. Polar protic solvents, such as alcohols, can stabilize the charged intermediates and participate directly in the reaction as both the nucleophile and a proton source. uq.edu.aulibretexts.org The strength of the nucleophile influences the rate of the addition step; stronger nucleophiles, particularly those with a negative charge, generally favor faster reaction rates. libretexts.orglibretexts.org The reaction typically employs a sodium alkoxide as the base and the corresponding alcohol as the solvent and nucleophile. acs.org

Table 1: General Influence of Reaction Parameters on Base-Promoted Ring-Opening
ParameterEffect on ReactionTypical Reagents/Conditions
Base/Nucleophile A strong, nucleophilic base is required to initiate the HBr elimination. The conjugate acid often acts as the nucleophile.Sodium alkoxides (e.g., NaOMe, NaOEt)
Solvent Polar protic solvents stabilize intermediates and can act as the nucleophile and proton source. Aprotic co-solvents (e.g., THF, DME) can be used to modify solubility and reactivity. acs.orgAlcohols (e.g., Methanol, Ethanol)
Temperature Reaction temperatures can range from 0 to 80 °C, influencing the reaction rate. acs.org0 - 80 °C
Product Stereochemistry The reaction is kinetically controlled to favor the E-isomer. uq.edu.auPrimarily E-bromoalkene

Isotope Labeling Studies for Mechanistic Pathway Confirmationnih.govorganic-chemistry.org

To gain deeper insight into the reaction mechanism, isotope labeling studies using deuterated solvents have been employed. nih.govacs.org These experiments have been instrumental in confirming the roles of the different alcohol species present in the reaction mixture. uq.edu.au Studies have shown that there are two competing sources for the proton in the final protonation step: the bulk alcohol solvent and the single molecule of alcohol generated during the initial HBr elimination step. nih.govuq.edu.au By analyzing the deuterium (B1214612) incorporation in the final product, researchers can elucidate the intricate details of the proton transfer and nucleophilic addition steps, providing strong evidence for the proposed zwitterionic pathway. acs.orgnih.govx-chemrx.com

Silver(I)-Promoted Rearrangement and Ring-Expansion Reactionsnih.govacs.orguq.edu.au

In contrast to base-promoted reactions, the treatment of 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane and related gem-dibromocyclopropanes with silver(I) salts promotes a completely different reaction pathway. nih.gov This method typically leads to ring-expansion products through a process involving an electrocyclic ring-opening. rsc.org The reaction is often carried out using silver salts like silver(I) trifluoroacetate (B77799) or silver tosylate. researchgate.netclockss.org

The mechanism involves the coordination of the silver(I) ion to one of the bromine atoms, which facilitates the cleavage of a carbon-bromine bond and promotes the disrotatory opening of the cyclopropane ring. researchgate.net Unlike the base-promoted pathway that cleaves an exocyclic bond, the silver(I)-promoted reaction results in the scission of an endocyclic (shared) carbon-carbon bond of the bicyclic system. nih.govacs.orguq.edu.au This generates a π-allyl cation intermediate, which is then trapped by a nucleophile present in the reaction mixture, such as an alcohol or acetate, to yield a larger, seven-membered ring product. rsc.orgclockss.org The regiochemistry and stereochemistry of the resulting cycloheptene (B1346976) derivative can be influenced by factors such as substituents on the ring and the participation of neighboring groups. clockss.org

Table 2: Comparison of Base-Promoted vs. Silver(I)-Promoted Pathways
FeatureBase-Promoted ReactionSilver(I)-Promoted Reaction
Promoter Nucleophilic Base (e.g., Alkoxide) acs.orgSilver(I) Salt (e.g., AgOAc, AgOTs) researchgate.netclockss.org
Initial Step HBr Elimination to Bromocyclopropene uq.edu.auC-Br Bond Cleavage & Electrocyclic Ring Opening rsc.org
Key Intermediate Zwitterion/Carbene nih.govuq.edu.auπ-Allyl Cation rsc.org
Bond Cleavage Exocyclic C-C Bond acs.orgEndocyclic C-C Bond acs.org
Primary Product Type Ring-Opened Exocyclic Bromoalkene acs.orgRing-Expanded Cycloheptene Derivative rsc.orgclockss.org

Electrocyclic Ring-Opening Processes and π-Allyl Cation Intermediates

A key reaction pathway for gem-dihalocyclopropanes is the electrocyclic ring-opening, which is often facilitated by Lewis acids, such as silver(I) ions. researchgate.netacs.org This process involves the ionization of one of the bromide atoms, assisted by the silver ion, to form a cyclopropyl (B3062369) cation. This unstable intermediate rapidly undergoes a disrotatory ring-opening to generate a stable π-allyl cation.

For this compound, this process would lead to a 2-bromo-3-methylcycloheptenyl cation. The presence of the methyl group at the C-2 position of the original bicyclic system is crucial as it stabilizes the resulting allyl cation and directs the regioselectivity of subsequent nucleophilic attacks. The positive charge in the π-allyl cation intermediate is shared between two carbon atoms, and the methyl group enhances the stability of the more substituted end of the allylic system. Solvolysis reactions, for instance, would involve the attack of a solvent molecule at one of the termini of this allylic cation, leading to the formation of ring-expanded cycloheptene derivatives.

Intramolecular Trapping Reactions with Tethered Nucleophiles (e.g., Carboxylic Acids)

When a nucleophile is tethered to the bicyclo[4.1.0]heptane framework, the π-allyl cation generated from the electrocyclic ring-opening can be trapped intramolecularly. This strategy has been effectively demonstrated in related systems where a carboxylic acid group is attached to the cyclopropane ring. researchgate.net In a domino reaction sequence promoted by silver(I) salts, the initial silver-assisted ring-opening generates the key π-allyl cation intermediate. researchgate.net

If a carboxylic acid moiety were tethered to the 2-methylbicyclo[4.1.0]heptane skeleton, the carboxylate group would act as an internal nucleophile. It would attack the electrophilic π-allyl cation, leading to the formation of a new ring. This intramolecular cyclization is a powerful method for constructing complex polycyclic systems, with the stereochemistry of the final product being controlled by the geometry of the ring-opening and the subsequent nucleophilic attack.

Regioselective Cleavage of Cyclopropane Bonds

The cleavage of the cyclopropane C-C bonds can be highly regioselective, influenced by substituents on the ring. In acid-promoted reactions, the cleavage is directed to form the most stable carbocationic intermediate. For a related system, 7,7-dichloro-2,6-dimethyl-1-trimethylsilyloxybicyclo[4.1.0]heptane, an acid-promoted ring-opening leads to the formation of a ring-expanded 2-chloro-3,7-dimethylcyclohept-2-ene-1-one. researchgate.net

By analogy, the treatment of this compound with acid would likely proceed via protonation or Lewis acid coordination, followed by cleavage of one of the internal cyclopropane bonds (C1-C6 or C1-C7). The 2-methyl group would stabilize a positive charge developing at the C2 position, thereby influencing which bond is cleaved and directing the rearrangement to yield specific ring-expanded carbocyclic products, such as substituted cycloheptenones.

Formation of Fused Lactones and Other Carbocyclic Systems

The intramolecular trapping of the π-allyl cation by a tethered carboxylic acid, as described in section 3.2.2, is a direct route to the formation of fused lactone systems. researchgate.net Specifically, a silver(I)-promoted domino reaction involving electrocyclic ring-opening followed by intramolecular nucleophilic trapping can convert bicyclo[4.1.0]heptanes with tethered carboxylic acids into fused butyrolactones. researchgate.net This methodology allows for the stereoselective synthesis of cis-fused bicyclic lactones.

Beyond lactones, other carbocyclic systems are also accessible. As noted previously, the acid-promoted rearrangement of related substituted dichlorobicyclo[4.1.0]heptanes provides a pathway to seven-membered carbocycles, specifically cycloheptenone derivatives. researchgate.net This ring-expansion reaction demonstrates that, depending on the reaction conditions and the substrate, various carbocyclic skeletons can be synthesized from the this compound precursor.

Other Significant Transformation Pathways

Reactions Involving Organometallic Reagents

The reaction of gem-dibromocyclopropanes with organometallic reagents, particularly organolithium and Grignard reagents, is a fundamental transformation. Treatment with an alkyllithium reagent, such as methyllithium, typically results in a lithium-bromine exchange to form a lithium carbenoid. This intermediate can then eliminate lithium bromide to generate a free cyclopropylidene (a carbene).

In the case of 7,7-dibromobicyclo[4.1.0]heptane, the resulting carbene is known to undergo intramolecular insertion into C-H bonds. researchgate.net For this compound, the presence of the 2-methyl group would influence the regioselectivity of this intramolecular C-H insertion, potentially leading to a mixture of tricyclic products.

Reactions with Grignard reagents can follow a similar path via a magnesium carbenoid, though other reaction pathways can compete. researchgate.net The reaction of 7,7-dibromobicyclo[4.1.0]heptane with ethylmagnesium bromide can lead to a complex mixture of products, including those derived from carbene insertion and trapping of the carbene by the Grignard reagent itself. researchgate.net

Table 1: Products from the Reaction of 7,7-Dibromobicyclo[4.1.0]heptane with Grignard Reagents

Grignard Reagent Conditions Major Product Types Reference
MeMgCl THF, rt, 24h Allene (B1206475), Monobromide researchgate.net
EtMgBr THF, rt, 30min Tricyclic insertion products, Allene, Monobromide researchgate.net

This interactive table summarizes the outcomes for the parent, unsubstituted compound.

Reductive Debromination Strategies

Reductive debromination offers a direct method to remove the bromine atoms and access the parent hydrocarbon, 2-methylbicyclo[4.1.0]heptane. This transformation can be achieved using various reducing agents. A common method involves the use of dissolving metals, such as sodium in liquid ammonia. This approach is effective for the reduction of various halides. Another powerful method is the use of radical anions, such as sodium naphthalenide, which are potent reducing agents capable of cleaving carbon-halogen bonds.

Alternatively, reduction can be carried out with metals like zinc dust in a protic solvent such as acetic acid. This method is widely used for the reduction of gem-dihalocyclopropanes to the corresponding cyclopropanes. These strategies provide a clean conversion of this compound to its debrominated counterpart, which can be a target molecule in its own right or an intermediate for further synthetic transformations.

Radical Mediated Transformations of this compound

The study of radical-mediated transformations of this compound provides insight into the reactivity of gem-dibromocyclopropanes. While specific research on the 2-methyl derivative is limited, extensive investigations into the parent compound, 7,7-dibromobicyclo[4.1.0]heptane, offer a strong basis for understanding its chemical behavior under radical conditions. The presence of the methyl group at the C-2 position is expected to influence the regioselectivity of certain reactions but not fundamentally alter the general radical pathways.

The primary radical-mediated transformations involving the 7,7-dibromobicyclo[4.1.0]heptane framework are initiated by the homolytic cleavage of a carbon-bromine bond. This process generates a 7-bromo-7-bicyclo[4.1.0]heptyl radical, which can then undergo a variety of subsequent reactions, including reduction, substitution, and rearrangement.

One of the most well-documented radical reactions of gem-dibromocyclopropanes is their reduction to monobromocyclopropanes and the corresponding parent hydrocarbon. thieme-connect.de This transformation is typically achieved using radical-generating reagents such as organotin hydrides. For instance, the reaction of 7,7-dibromobicyclo[4.1.0]heptane with tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) leads to the stepwise reduction of the C-Br bonds. thieme-connect.de The mechanism involves a classic free-radical chain reaction. libretexts.orglibretexts.org

The initiation step involves the thermal decomposition of AIBN to generate radicals, which then abstract a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu₃Sn•). libretexts.orglibretexts.org This radical then abstracts a bromine atom from the gem-dibromocyclopropane to yield the 7-bromo-7-bicyclo[4.1.0]heptyl radical and tributyltin bromide. The cyclopropyl radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride to form the monobrominated product and regenerate the tributyltin radical, thus propagating the chain. A second cycle of this process can then lead to the fully reduced bicyclo[4.1.0]heptane.

Table 1: Radical-Mediated Reduction of 7,7-Dibromobicyclo[4.1.0]heptane with Tributyltin Hydride

ReactantReagentInitiatorSolventTemperatureProductsYield (%)
7,7-Dibromobicyclo[4.1.0]heptaneBu₃SnHAIBNBenzeneReflux7-Bromobicyclo[4.1.0]heptane (endo/exo mixture), Bicyclo[4.1.0]heptaneHigh

Beyond reduction, radical substitution reactions have also been observed. The reaction of 7,7-dibromobicyclo[4.1.0]heptane with certain nucleophiles can proceed through a radical chain mechanism, specifically an Sʀɴ1 (substitution, radical-nucleophilic, unimolecular) type process. This pathway is typically initiated by photochemical means or by the presence of a suitable electron donor.

In this mechanism, an electron is transferred to the gem-dibromocyclopropane, leading to the formation of a radical anion. This intermediate then expels a bromide ion to generate the 7-bromo-7-bicyclo[4.1.0]heptyl radical. This radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another molecule of the starting material to propagate the chain, ultimately yielding the substituted product.

Table 2: Radical Nucleophilic Substitution of 7,7-Dibromobicyclo[4.1.0]heptane

ReactantNucleophileInitiationSolventProducts
7,7-Dibromobicyclo[4.1.0]heptaneThiophenoxide (PhS⁻)PhotochemicalLiquid Ammonia7-Phenylthiobicyclo[4.1.0]heptane
7,7-Dibromobicyclo[4.1.0]heptaneEnolatesPhotochemicalDMSO7-Alkylbicyclo[4.1.0]heptane derivatives

It is important to note that the stereochemistry of the products in these radical reactions is often a mixture of endo and exo isomers. The intermediate cyclopropyl radical is known to have a low barrier to inversion, leading to a loss of stereochemical integrity from the starting material.

Other reducing agents, such as sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH) and lithium aluminium hydride (LAH), have also been employed for the reduction of gem-dibromocyclopropanes, and these reactions are suggested to involve radical intermediates, particularly in the dehalogenation of initially formed gem-dibromocyclopropyl alcohols. researchgate.net

The presence of a methyl group at the C-2 position in this compound would likely introduce steric hindrance that could influence the approach of the radical abstracting agent or the nucleophile. This could potentially lead to a preference for the formation of one stereoisomer over the other in the final product. However, the fundamental radical chain mechanisms of reduction and substitution are expected to remain the same as for the parent compound.

Computational Chemistry and Theoretical Studies on 7,7 Dibromo 2 Methylbicyclo 4.1.0 Heptane

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a important method for investigating the mechanisms of organic reactions. For derivatives of 7,7-dibromobicyclo[4.1.0]heptane, DFT calculations are instrumental in mapping out the potential energy surfaces of their transformations, particularly in reactions involving the highly strained cyclopropane (B1198618) ring.

While specific DFT studies on 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane are not extensively documented, research on analogous ring-fused gem-dibromocyclopropanes provides a strong predictive framework for its reactivity. uq.edu.auacs.org Studies on glycal-derived gem-dibromocyclopropanes, for instance, have shown that their base-promoted ring-opening reactions proceed through a series of well-defined steps that can be computationally modeled. acs.org

Theoretical studies on related gem-dibromocyclopropanes have successfully characterized the transition states for key reaction steps. acs.org For example, in base-induced ring-opening reactions, the initial step is often the elimination of hydrogen bromide. DFT calculations (specifically using the M06-2X functional) predict that this proceeds via a transition state where an alkoxide base abstracts a proton from the cyclopropane ring. acs.org

The presence of a methyl group at the C2 position, as in this compound, would be expected to influence the stability of intermediates and transition states, thereby affecting the activation energy barriers. The electron-donating nature of the methyl group could stabilize any developing positive charge on the adjacent carbon atoms during the reaction.

By connecting the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. For the base-promoted ring opening of analogous gem-dibromocyclopropanes, the energy profile reveals that the reaction commences with the alkoxide-induced elimination of HBr to form a bromocyclopropene. acs.org This intermediate then opens to the aforementioned zwitterionic species, which subsequently undergoes nucleophilic addition and protonation to yield the final bromoalkene product. acs.org

A reaction coordinate analysis maps the energetic pathway of the reaction, providing a visual representation of the energy changes as the geometry of the molecule transforms from reactant to product. This analysis helps in identifying the rate-determining step of the reaction, which corresponds to the highest energy barrier along the reaction coordinate. For the target molecule, it is plausible that the ring-opening of the bromocyclopropene intermediate would be the rate-determining step due to the significant structural reorganization involved.

Conformational Analysis of the Bicyclo[4.1.0]heptane Framework

The bicyclo[4.1.0]heptane framework, also known as norcarane (B1199111), is a fused ring system consisting of a cyclohexane (B81311) ring and a cyclopropane ring. Its conformational behavior is dictated by the interplay between the puckering of the six-membered ring and the inherent rigidity of the three-membered ring.

The fusion of the cyclopropane ring to the cyclohexane ring leads to two possible diastereomers: cis-bicyclo[4.1.0]heptane and trans-bicyclo[4.1.0]heptane. In the cis isomer, the bridgehead hydrogens are on the same side of the molecule, while in the trans isomer, they are on opposite sides. Due to significantly increased ring strain in the trans isomer, the cis configuration is considerably more stable. openstax.org The cyclohexane ring in the cis isomer can adopt chair-like and boat-like conformations. Computational studies on related systems have shown a preference for chair-like conformations. scribd.com

The presence of substituents further influences the conformational landscape. For this compound, the methyl group at the C2 position can exist in either an axial or equatorial position in the chair-like conformations of the cyclohexane ring. Generally, equatorial positions are favored for alkyl groups to minimize steric interactions. The two bromine atoms are fixed on the C7 carbon of the cyclopropane ring.

Calculated Strain Energies of Bicyclo[4.1.0]heptane Derivatives
CompoundStrain Energy (kcal/mol)
Bicyclo[4.1.0]heptane27.2
1-Methylbicyclo[4.1.0]heptaneNot specified, but heat of formation data is available

Data sourced from available thermochemical studies. thieme-connect.de The strain energy provides a quantitative measure of the inherent instability of the ring system.

The bicyclo[4.1.0]heptane system possesses significant ring strain, primarily due to the presence of the cyclopropane ring. The ideal bond angles in an unstrained alkane are approximately 109.5°, whereas the internal bond angles of a cyclopropane ring are constrained to 60°, leading to substantial angle strain. The total strain energy for the parent cis-bicyclo[4.1.0]heptane is estimated to be around 27.2 kcal/mol. thieme-connect.de

This inherent strain is a key driver of the reactivity of this class of compounds. Reactions that lead to the opening of the cyclopropane ring are often thermodynamically favorable as they relieve this strain. The gem-dibromo substitution at the C7 position can further influence the strain and reactivity of the cyclopropane ring by altering bond lengths and electronic properties.

Prediction of Reactivity and Stereoselectivity

The unique structural and electronic features of this compound, namely the strained gem-dibromocyclopropane fused to a substituted cyclohexane ring, govern its chemical reactivity and the stereochemical outcome of its reactions.

The gem-dibromocyclopropane moiety is a versatile functional group. Its reactions can proceed through several pathways, including reduction, rearrangement, and nucleophilic substitution. For instance, the reaction of 7,7-dibromobicyclo[4.1.0]heptane with nucleophiles can occur via a radical chain mechanism. acs.orgacs.org Furthermore, treatment with Grignard reagents can lead to the formation of allenes or other products derived from a carbene-like intermediate, depending on the reaction conditions. researchgate.net

The stereoselectivity of these reactions is often high. For example, the electroreduction of 7,7-dihalobicyclo[4.1.0]heptanes has been shown to proceed with predominant retention of configuration. datapdf.com The stereochemical outcome is influenced by the accessibility of the reaction center, which is dictated by the conformation of the bicyclic system. The methyl group at the C2 position can exert steric hindrance, directing incoming reagents to the opposite face of the molecule.

Validation of Computational Models with Experimental Data

The accuracy and predictive power of computational models in theoretical chemistry are critically assessed through validation against experimental data. For this compound, this process involves a meticulous comparison of theoretically calculated properties with those determined through empirical measurements. This validation is essential to ensure that the computational methods employed provide a reliable representation of the molecule's behavior and characteristics. The primary methodologies for this validation involve spectroscopic techniques and structural analysis.

Computational approaches, most notably Density Functional Theory (DFT), are employed to predict the geometric and electronic properties of this compound. These theoretical calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's structure. Furthermore, these computational models can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The validation of these computational models is then achieved by comparing the calculated data with experimental results obtained from techniques like X-ray crystallography, and NMR and IR spectroscopy. A strong correlation between the theoretical and experimental data lends credence to the computational model, affirming its utility in predicting the properties of the molecule. Discrepancies between the calculated and experimental values, on the other hand, can highlight the limitations of the chosen theoretical approach and guide further refinements of the computational model.

To illustrate this validation process, the following data tables present a hypothetical comparison between experimental and calculated values for this compound.

Table 1: Comparison of Selected Experimental and Calculated Bond Lengths and Angles

ParameterExperimental Value (X-ray)Calculated Value (DFT)
C1-C6 Bond Length (Å)1.521.53
C1-C7 Bond Length (Å)1.541.55
C7-Br1 Bond Length (Å)1.931.94
C1-C7-C6 Bond Angle (°)60.560.2
Br1-C7-Br2 Bond Angle (°)112.0112.5

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C135.235.8
C230.130.9
C321.522.0
C426.827.3
C528.428.9
C633.734.1
C739.540.1
CH₃18.318.9

Table 3: Comparison of Key Experimental and Calculated IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C-H Stretch (Aliphatic)29252930
C-C Stretch10401045
C-Br Stretch680685

Synthetic Utility and Applications of 7,7 Dibromo 2 Methylbicyclo 4.1.0 Heptane Derivatives

Utilization as Building Blocks for Complex Carbocyclic and Heterocyclic Skeletons

The inherent strain of the cyclopropane (B1198618) ring in 7,7-dibromobicyclo[4.1.0]heptane derivatives makes them susceptible to ring-opening and ring-expansion reactions, providing access to a variety of larger and more complex carbocyclic frameworks. These transformations are often triggered by thermal, acidic, or metal-mediated conditions.

One of the prominent applications of these compounds is in the synthesis of seven-membered carbocycles. For instance, the pyrolysis of 7,7-dibromobicyclo[4.1.0]heptane in the presence of a base like quinoline (B57606) leads to the formation of cycloheptatriene (B165957) through a series of elimination and rearrangement steps. researchgate.net This methodology has been extended to substituted derivatives, suggesting that 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane could serve as a precursor to methyl-substituted cycloheptatrienes. Furthermore, acid-promoted ring opening of related 7,7-dichlorobicyclo[4.1.0]heptane systems has been shown to yield tropone (B1200060) derivatives, which are valuable seven-membered aromatic ketones. researchgate.net

In addition to the construction of larger carbocycles, these building blocks can be utilized in the synthesis of fused bicyclic and polycyclic systems. The cyclopropylidene intermediate, generated from the reaction of the gem-dibromo compound with an organolithium reagent, can undergo intramolecular C-H insertion reactions to form tricyclic frameworks, such as tricyclo[4.1.0.02,7]heptane. acs.org

The reactivity of the gem-dibromo group also allows for the introduction of heteroatoms, paving the way for the synthesis of complex heterocyclic skeletons. While direct examples starting from this compound are not extensively documented, the synthesis of the analogous 7-methyl-aza-bicyclo[4.1.0]heptane from cyclohexene (B86901) oxide highlights a potential pathway where the carbon framework is first constructed and then functionalized to introduce a nitrogen atom, forming a heterocyclic system.

Strategic Intermediates in Natural Product Synthesis (e.g., Guaianolides, Pseudoguaianolides)

The unique structural features and reactivity of 7,7-dibromobicyclo[4.1.0]heptane derivatives make them valuable intermediates in the total synthesis of complex natural products. A notable application lies in the construction of the core structures of guaianolide and pseudoguaianolide (B12085752) sesquiterpenes, which are characterized by a 5-7 fused carbocyclic skeleton.

A key strategy involves a domino silver(I)-promoted electrocyclic ring-opening of a gem-dibromocyclopropane, followed by an intramolecular trapping by a tethered carboxylic acid. metu.edu.trethernet.edu.et This elegant cascade reaction allows for the stereoselective formation of the bicyclo[5.3.0]decane core, which is the characteristic framework of guaianolides and pseudoguaianolides. metu.edu.trethernet.edu.et The reaction proceeds via a 2π-disrotatory electrocyclic ring-opening of the cyclopropane to form an allylic cation, which is then intercepted by the pendant carboxylic acid to furnish the fused lactone. metu.edu.trethernet.edu.et

The stereochemical outcome of this process is highly dependent on the substrate and reaction conditions. For the synthesis of the bicyclic [5.3.0] lactone core, the reaction typically leads to the formation of the thermodynamically more stable trans-fused isomer. metu.edu.trethernet.edu.et This stereocontrol is crucial for the subsequent elaboration into the target natural products. Computational studies have supported the observation that the trans-fused bicyclic [5.3.0] butyrolactones are lower in energy than their cis-fused counterparts. metu.edu.trethernet.edu.et

The following table summarizes a representative transformation in the synthesis of a key intermediate for guaianolide and pseudoguaianolide synthesis:

Starting MaterialReagents and ConditionsProductYieldReference
(E)-4-(2-(7,7-dibromobicyclo[4.1.0]heptan-2-yl)ethyl)cyclohex-3-en-1-yl)acetic acidAgOTFA (2.0 equiv), Pyridine (2.0 equiv), NaPF6 (5.0 equiv), TFE, 25 °C, 1 h(3aR,6aR,9aS)-3-methylene-3a,4,5,6,6a,7,8,9-octahydroazuleno[4,5-b]furan-2(3H)-one (9-Oxo-10-oxabicyclo[5.3.0]dec-2-ene core)65% metu.edu.trethernet.edu.et

Generation of Strained Olefins and Reactive Intermediates

The reaction of 7,7-dibromobicyclo[4.1.0]heptane derivatives with strong bases, particularly organolithium reagents, is a well-established method for the generation of highly reactive intermediates such as cyclopropylidenes and strained allenes. This transformation, often referred to as the Doering-Moore-Skattebøl reaction, proceeds through a formal α-elimination mechanism.

The initial step involves a lithium-halogen exchange to form a lithium carbenoid, which then eliminates lithium bromide to generate a free carbene, the cyclopropylidene. In the case of the bicyclo[4.1.0]hept-7-ylidene, this carbene can undergo a subsequent ring-opening rearrangement to form the highly strained cyclic allene (B1206475), 1,2-cycloheptadiene. acs.org

However, for the bicyclo[4.1.0]hept-7-ylidene system, the ring-opening to the allene is associated with an unusually high activation energy (14.6 kcal mol-1). acs.org This is attributed to unfavorable conformational changes in the six-membered ring during the transition state. acs.org Consequently, intramolecular C-H insertion reactions of the carbene intermediate are often favored, leading to the formation of tricyclic products. acs.org These insertion reactions have significantly lower activation barriers (6.4 and 9.1 kcal mol-1). acs.org

Despite the competing insertion reactions, the formation of the transient 1,2-cycloheptadiene has been inferred through trapping experiments and the isolation of its dimers. The generation of such strained olefins opens up possibilities for their participation in various cycloaddition and pericyclic reactions, providing access to unique and complex molecular architectures.

Stereoselective Introduction of Functional Groups

The rigid bicyclic framework of this compound, with its pre-defined stereocenters, can serve as a chiral scaffold to direct the stereoselective introduction of new functional groups. The facial bias created by the existing ring system can influence the approach of reagents, leading to high levels of diastereoselectivity in subsequent reactions.

A key transformation that can be rendered stereoselective is the reduction of the gem-dibromo group to a monobromo derivative. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, leading to the preferential formation of either the endo- or exo-bromocyclopropane. For example, the reduction of substituted gem-dibromocyclopropanes with tri-n-butyltin hydride, a radical-based reaction, often results in a mixture of diastereomers. However, the stereochemical course of reductions with hydride reagents like lithium aluminum hydride can be influenced by the presence of neighboring functional groups that can direct the delivery of the hydride.

Furthermore, the bromine-lithium exchange reaction, which generates a chiral lithium carbenoid, can proceed with retention of configuration. The subsequent reactions of this carbenoid with electrophiles can, therefore, lead to the stereoselective formation of a new carbon-carbon or carbon-heteroatom bond. In the total synthesis of (±)-ishwarone, a related gem-dibromocyclopropane derivative was treated with tert-butyllithium (B1211817) in the presence of methyl iodide, leading to the formation of two diastereomeric monobrominated and methylated products, with one being the major isomer. cdnsciencepub.com This demonstrates that the stereochemistry of the bicyclic system can influence the outcome of alkylation reactions.

Advanced Structural Analysis and Stereochemistry of Bicyclo 4.1.0 Heptane Derivatives

Elucidation of Absolute and Relative Stereochemistry

The determination of stereochemistry in substituted bicyclo[4.1.0]heptanes is crucial for understanding their chemical properties and reactivity. The relative configuration of substituents can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments. For instance, in studies of related bicyclo[4.1.0]heptene systems, NOE experiments have been successfully employed to establish the syn relationship between hydrogen atoms on the bicyclic framework, confirming the diastereoselectivity of the synthesis.

The absolute configuration of enantiomerically pure bicyclo[4.1.0]heptane derivatives is often determined by synthesizing them from chiral precursors of known absolute stereochemistry. Alternatively, chiroptical techniques such as Vibrational Circular Dichroism (VCD), in conjunction with Density Functional Theory (DFT) calculations, can be powerful tools for assigning the absolute configuration of chiral molecules with multiple stereocenters.

Advanced Spectroscopic Techniques for Stereoisomer Differentiation

Beyond basic NMR and mass spectrometry, advanced spectroscopic methods are indispensable for the detailed structural analysis and differentiation of stereoisomers of compounds like 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane.

Two-dimensional NMR techniques are particularly powerful. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, helping to assign signals in the complex aliphatic region of the spectrum. Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton signals with their directly attached carbon atoms and more distant carbons, respectively. These correlations are vital for unambiguous assignment of the carbon skeleton.

As mentioned, NOE difference spectroscopy is a key technique for stereochemical assignment. By irradiating a specific proton and observing which other protons show an enhanced signal, the spatial proximity of atoms can be mapped. For example, in a study of 7,7-dichloro-2,6-dimethyl-1-trimethylsilyloxybicyclo[4.1.0]heptanes, NOE measurements were critical in determining the relative configuration and the preferred conformer of the molecule. This approach would be directly applicable to discerning the stereoisomers of this compound.

Table 1: Illustrative Spectroscopic Data for a Substituted Bicyclo[4.1.0]heptane Derivative

Technique Observed Feature Interpretation
¹H NMRChemical shifts and coupling constantsProvides information on the electronic environment and dihedral angles between protons.
¹³C NMRChemical shiftsIdentifies the number of unique carbon atoms and their chemical environment.
COSYCross-peaks between proton signalsEstablishes H-H coupling networks within the molecule.
HMQC/HSQCCross-peaks between ¹H and ¹³C signalsCorrelates protons to their directly attached carbons.
HMBCCross-peaks between ¹H and ¹³C signalsCorrelates protons to carbons two or three bonds away, aiding in skeletal assignment.
NOEEnhancement of proton signals upon irradiation of another protonIndicates through-space proximity, crucial for determining relative stereochemistry.

X-ray Crystallographic Analysis for Conformation and Bond Lengths

While spectroscopic methods provide valuable information about connectivity and relative stereochemistry, single-crystal X-ray diffraction provides the most definitive and precise three-dimensional structural data. This technique allows for the unambiguous determination of absolute and relative stereochemistry, as well as precise measurements of bond lengths, bond angles, and torsional angles.

For a compound like this compound, obtaining a suitable single crystal would provide a wealth of information. The analysis would reveal the exact conformation of the six-membered ring, which in bicyclo[4.1.0]heptane systems is often a distorted chair or boat form. For instance, in a related dichloro-derivative of a limonene-based bicyclo[4.1.0]heptane, X-ray analysis provided the final confirmation of its molecular structure.

The crystallographic data would also yield precise measurements of the carbon-bromine and carbon-carbon bond lengths. The C-Br bond lengths can provide insight into the electronic effects within the molecule. The lengths of the bonds within the cyclopropyl (B3062369) ring are also of significant interest, as they are typically shorter than those in acyclic alkanes and can be influenced by the substituents.

Table 2: Representative X-ray Crystallographic Data for a Dihalobicyclo[4.1.0]heptane Analog

Parameter Typical Value (Å) Significance
C-Br Bond Length~1.94Reflects the covalent bond between carbon and bromine.
C-C (Cyclohexane ring)1.52 - 1.55Typical single bond lengths in a six-membered ring.
C-C (Cyclopropane ring)1.50 - 1.52Shorter than typical C-C single bonds due to ring strain.
C-C (Bridgehead)~1.51Bond connecting the two ring systems.

The conformation of the bicyclic system, as determined by X-ray crystallography, would also reveal any steric interactions between the substituents. For example, the orientation of the methyl group relative to the bulky bromine atoms would be clearly visualized, providing a solid-state picture that can be correlated with the solution-state conformations inferred from NMR studies.

Conclusion and Future Research Directions

Summary of Key Advancements in 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane Chemistry

Advancements in the chemistry of this compound are largely built upon the broader progress in the synthesis and reaction of gem-dibromocyclopropanes. The primary method for its synthesis involves the addition of dibromocarbene, generated from bromoform (B151600) and a strong base, to 1-methylcyclohexene. Methodologies such as the Makosza two-phase reaction have made this transformation highly efficient and practical. nih.gov More recently, the application of flow chemistry to dibromocyclopropanation reactions has demonstrated the potential for rapid, high-yielding syntheses under ambient conditions, representing a significant process advancement applicable to this compound. nih.gov

The core utility of gem-dibromocyclopropanes lies in their function as versatile synthetic intermediates. They are well-established precursors for a variety of molecular scaffolds, accessible through several key transformations:

Reductive Monodebromination: Treatment with reagents like organotin hydrides or alkyllithiums can selectively remove one bromine atom, leading to monobrominated bicyclo[4.1.0]heptanes.

Ring Expansion: Silver(I) ion-promoted solvolysis is a classic method for inducing electrocyclic ring opening to form a seven-membered ring, specifically yielding substituted 2-bromocycloheptene derivatives.

Skattebøl Rearrangement: Reaction with organolithium reagents, such as methyllithium, can induce elimination of both bromine atoms to form allenes, a highly valuable functional group in organic synthesis.

Studies on related systems, such as 3,3-dimethoxy-7,7-dibromobicyclo[4.1.0]heptane, have showcased how these bicyclic adducts can be transformed into functionalized ketones, further expanding their synthetic utility. universityofgalway.ie The presence of the methyl group in the title compound offers a handle to influence the stereochemical and regiochemical outcomes of these fundamental reactions, an area that has begun to attract synthetic interest.

Remaining Challenges and Unexplored Reactivity Pathways

Despite the foundational knowledge, the chemistry of this compound itself is not extensively documented, presenting several challenges and opportunities for future research.

A primary challenge lies in achieving high levels of regio- and stereocontrol in its reactions. The C2-methyl group breaks the symmetry of the parent norcarane (B1199111) system, meaning that reactions like ring-opening or functionalization of the six-membered ring can lead to multiple isomers. For instance, the initial site of oxidation or nucleophilic attack on the cyclohexane (B81311) ring will be influenced by the steric and electronic effects of the methyl group. This is exemplified by the complex product mixtures often observed in the oxidation of substituted gem-dibromocyclopropanes.

Furthermore, many of the established reaction conditions are harsh and may not be compatible with more complex or sensitive substrates. The development of milder and more selective methods is a continuing challenge.

Unexplored Reactivity Pathways represent a significant area for future investigation:

Asymmetric Transformations: The development of catalytic, enantioselective reactions is a major frontier. The methyl group makes the molecule chiral, and methodologies that can control the diastereoselectivity of reactions or even perform kinetic resolutions would be highly valuable.

Transition Metal-Catalyzed Cross-Coupling: While reactions with alkyllithiums are known, the use of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-Br bonds has not been thoroughly investigated for this specific substrate. Such reactions could provide direct access to highly functionalized bicyclic products.

Radical Reactions: The behavior of this compound under radical conditions is another underexplored area. Radical-chain mechanisms have been observed in the reaction of the parent compound with nucleophiles, suggesting that photoredox or other radical initiation methods could unlock novel transformations. lew.ro

The table below summarizes representative reactions known for the parent 7,7-dibromobicyclo[4.1.0]heptane system, highlighting pathways that require further exploration for the 2-methyl derivative.

Reaction TypeReagentsTypical Product for Parent SystemPotential for 2-Methyl Derivative
Ring Expansion Ag⁺ salts (e.g., AgNO₃, AgClO₄)2-Bromocycloheptene derivativesStudy of regioselectivity and influence of methyl group on cation stability.
Allene (B1206475) Formation Methyllithium (MeLi)Bicyclo[4.1.0]hepta-1,6-dieneInvestigation of competing pathways (e.g., substitution) and yield.
Reduction n-Bu₃SnH or Zn/AcOH7-Bromobicyclo[4.1.0]heptaneDiastereoselectivity of the resulting monobromo compound.
Reaction with Nucleophiles Thiophenolate (PhS⁻)Substitution products via radical chain mechanismInfluence of methyl group on reaction rate and mechanism.

Emerging Methodologies for Synthesis and Transformation

Future work on this compound will undoubtedly leverage emerging synthetic methodologies to overcome existing challenges.

For its synthesis , beyond flow chemistry, the use of alternative carbene precursors that operate under milder or neutral conditions could broaden the substrate scope for creating more complex, functionalized analogues.

For its transformation , several new approaches are promising:

Photoredox Catalysis: This strategy could enable novel C-H functionalization reactions on the cyclohexane ring or new pathways for C-Br bond activation under exceptionally mild conditions.

Base-Promoted Ring Opening: As an alternative to silver-promoted reactions, base-induced eliminations can lead to different ring-opened products, such as 2-deoxy-2-(E-bromomethylene)glycosides from glycal-derived dibromocyclopropanes. uq.edu.au Applying this strategy to the title compound could provide access to novel exocyclic bromoalkenes.

Mechanochemistry: The use of ball-milling or other mechanochemical techniques could provide solvent-free conditions for synthesis and subsequent reactions, aligning with the principles of green chemistry.

The table below details some emerging transformation methods that could be applied to this system.

MethodologyDescriptionPotential Outcome for this compound
Flow Chemistry Use of microreactors for continuous synthesis. nih.govImproved yield, safety, and scalability of dibromocyclopropanation.
Photoredox Catalysis Use of light and a photocatalyst to generate radical intermediates.Selective C-H functionalization or novel C-Br bond cleavage reactions under mild conditions.
Enzymatic Reactions Use of enzymes for selective transformations.Kinetic resolution of enantiomers or stereoselective functionalization (e.g., hydroxylation).

Potential for Novel Applications in Organic Synthesis and Materials Science

The true potential of this compound lies in its application as a versatile building block for more complex molecular architectures.

In organic synthesis , its value is as a precursor to:

Chiral Scaffolds: The inherent chirality and the potential for diastereoselective reactions make it an attractive starting material for the synthesis of enantiomerically pure natural products and pharmaceutical intermediates. The strained ring system can be strategically opened to reveal functionalized seven-membered rings, a common motif in bioactive molecules.

Complex Polycyclics: The reactivity of the gem-dibromocyclopropane can be harnessed in cascade reactions. For example, ring-opening followed by an intramolecular cyclization could rapidly build molecular complexity, as demonstrated in the synthesis of tetrahydrodibenzofurans from related precursors.

Substituted Allenes: As a precursor to a chiral allene, it could serve as a key component in asymmetric catalysis or as a building block for axially chiral molecules.

In materials science , the applications are more speculative but hold potential. Strained ring systems are known to be effective monomers in ring-opening metathesis polymerization (ROMP) . While the cyclopropane (B1198618) ring itself is typically inert to ROMP catalysts, prior transformation into a more reactive olefin (e.g., a norbornene derivative) could allow its incorporation into polymers. The rigid bicyclic structure and the presence of the methyl group could be used to fine-tune the thermal and mechanical properties of the resulting polymer. Further functionalization could also lead to materials with interesting optical or electronic properties.

Q & A

Q. What are the optimal synthetic routes for 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane?

The synthesis of halogenated bicyclic compounds often employs phase transfer catalysis (PTC) to enhance reaction efficiency. For analogous systems like 7,7-dichloronorcarane, a mixture of cyclohexene, chloroform, and 50% aqueous NaOH with benzyl triethylammonium chloride as the catalyst yields the product under mild conditions (40–50°C, 2–4 hours) . For brominated derivatives, substituting chloroform with brominated precursors (e.g., CBr₄) under UV irradiation may promote radical-mediated cyclopropanation, as seen in dibromobicycloheptane reactions . Optimization requires monitoring reaction progress via TLC or GC-MS to balance yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, 1H^{1}\text{H}-NMR can resolve methyl and bridgehead proton signals, while 13C^{13}\text{C}-NMR identifies quaternary carbons adjacent to bromine atoms. Mass spectrometry (EI-MS) provides molecular weight validation and fragmentation patterns; dibromo derivatives often exhibit isotopic clusters (e.g., m/z 238, 240, 236 for [M+^+]) due to bromine’s natural abundance . IR spectroscopy can confirm the absence of undesired functional groups (e.g., C=O or -OH) introduced during synthesis.

Advanced Research Questions

Q. How do halogen substituents (Br vs. Cl) influence the reactivity of bicyclo[4.1.0]heptane derivatives?

Bromine’s larger atomic radius and lower electronegativity compared to chlorine increase steric hindrance and polarizability, altering reaction pathways. For instance, 7,7-dibromo derivatives exhibit higher reactivity in radical chain mechanisms due to weaker C-Br bonds, enabling homolytic cleavage under UV irradiation. In contrast, chloro analogs like 7,7-dichlorobicyclo[4.1.0]heptane favor ionic mechanisms under basic conditions . Comparative kinetic studies using radical traps (e.g., TEMPO) or isotopic labeling can elucidate these divergent pathways.

Q. What experimental evidence supports radical-mediated nucleophilic substitutions in dibromobicycloheptane systems?

Reactions of 7,7-dibromobicyclo[4.1.0]heptane with nucleophiles (e.g., methyllithium) under UV light generate free radicals, as demonstrated by ESR spectroscopy and the formation of crossover products in competitive experiments. The absence of intramolecular cyclization products (e.g., no spirocyclic byproducts) further rules out ionic mechanisms, while radical inhibitors like hydroquinone suppress reactivity . Computational studies (DFT) can map transition states to validate radical intermediates.

Q. How can researchers resolve contradictions in regioselectivity during nucleophilic attacks on bicyclo[4.1.0]heptane frameworks?

Conflicting data on site-specific reactivity (e.g., bridgehead vs. methyl-substituted carbons) may arise from competing steric and electronic factors. For example, bulky nucleophiles preferentially attack less hindered positions, while electrophilic sites are influenced by bromine’s electron-withdrawing effects. Systematic studies using deuterated analogs or Hammett substituent constants can disentangle these effects. Additionally, 13C^{13}\text{C}-NMR chemical shift calculations (GIAO method) predict charge distribution to guide experimental design .

Methodological Considerations

Q. What strategies mitigate side reactions during dibromobicycloheptane synthesis?

  • Temperature control : Lower temperatures (0–25°C) reduce radical chain propagation, minimizing undesired dimerization.
  • Catalyst selection : Phase transfer catalysts (e.g., benzyl triethylammonium chloride) improve interfacial reactivity in biphasic systems, enhancing yield .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) or recrystallization in nonpolar solvents (e.g., pentane) isolates the product from brominated byproducts.

Q. How can computational chemistry aid in predicting dibromobicycloheptane reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for halogen abstraction or nucleophilic attack. Molecular dynamics simulations assess steric accessibility of reactive sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions influencing stability .

Data Analysis and Contradictions

Q. Why do analogous dibromo and dichloro derivatives exhibit divergent biological activities?

Bromine’s higher lipophilicity increases membrane permeability, as shown in comparative LogP measurements (e.g., LogP = 3.2 for dibromo vs. 2.8 for dichloro analogs). However, contradictory cytotoxicity data may reflect differential metabolism (e.g., debromination vs. dechlorination rates). Metabolite profiling (LC-MS/MS) and enzyme inhibition assays (e.g., cytochrome P450 isoforms) can clarify these disparities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.